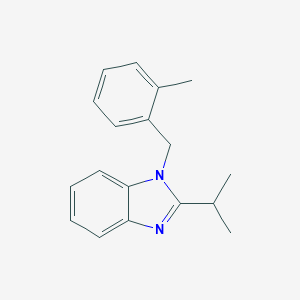
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione, commonly known as CBX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CBX is a heterocyclic compound that contains a benzothiophene ring and a triazole ring. In
Wirkmechanismus
CBX exerts its effects by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This results in various cellular effects, including induction of apoptosis in cancer cells and anticonvulsant effects in the brain.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit HDAC activity, and have anticonvulsant effects in the brain. In addition, CBX has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBX is that it is a potent inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in various cellular processes. However, CBX has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, CBX has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on CBX. One area of interest is the development of CBX derivatives with improved solubility and reduced toxicity. Another area of interest is the study of CBX in combination with other drugs or treatments, to determine whether it can enhance their effects. Finally, further research is needed to fully understand the mechanisms of action of CBX and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, CBX is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. CBX has been studied as an inhibitor of HDACs, an anticancer agent, and a potential treatment for epilepsy. It exerts its effects by inhibiting HDACs, which leads to changes in gene expression and various cellular effects. CBX has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of CBX involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction yields CBX as a white crystalline solid with a melting point of 248-250°C.
Wissenschaftliche Forschungsanwendungen
CBX has shown potential applications in various fields of scientific research. It has been studied as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. CBX has also been studied as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, CBX has been studied as a potential treatment for epilepsy, as it has been shown to have anticonvulsant properties.
Eigenschaften
Molekularformel |
C11H8ClN3S2 |
|---|---|
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16) |
InChI-Schlüssel |
GIAKLMXLFBCDTC-UHFFFAOYSA-N |
SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B256706.png)

